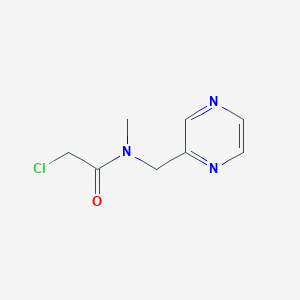![molecular formula C11H15N3O2 B7926018 2-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-1-pyrazin-2-yl-ethanone](/img/structure/B7926018.png)
2-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-1-pyrazin-2-yl-ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-1-pyrazin-2-yl-ethanone is an organic compound that features a pyrazine ring substituted with a cyclopropyl group, a hydroxyethylamino group, and an ethanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-1-pyrazin-2-yl-ethanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazine ring, followed by the introduction of the cyclopropyl group and the hydroxyethylamino group. The final step involves the formation of the ethanone moiety.
Preparation of Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of appropriate diamines with diketones under acidic conditions.
Introduction of Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents such as diazomethane or cyclopropylcarbinol.
Formation of Hydroxyethylamino Group: This step involves the reaction of the pyrazine derivative with 2-hydroxyethylamine under basic conditions.
Formation of Ethanone Moiety: The final step involves the oxidation of the terminal carbon to form the ethanone group, typically using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethylamino group, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ethanone moiety to alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC, Jones reagent, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrazine derivatives.
科学的研究の応用
2-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-1-pyrazin-2-yl-ethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 2-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-1-pyrazin-2-yl-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethylamino group can form hydrogen bonds with active sites, while the pyrazine ring can participate in π-π interactions. These interactions can modulate the activity of the target, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-1-pyrazin-2-yl-ethanol: Similar structure but with an alcohol group instead of an ethanone moiety.
2-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-1-pyrazin-2-yl-methanone: Similar structure but with a methanone group instead of an ethanone moiety.
Uniqueness
2-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-1-pyrazin-2-yl-ethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyclopropyl group adds steric hindrance, while the hydroxyethylamino group enhances its ability to form hydrogen bonds, making it a versatile compound in various applications.
特性
IUPAC Name |
2-[cyclopropyl(2-hydroxyethyl)amino]-1-pyrazin-2-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c15-6-5-14(9-1-2-9)8-11(16)10-7-12-3-4-13-10/h3-4,7,9,15H,1-2,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LROWJHYGXFZHOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCO)CC(=O)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[Cyclopropyl-(3-methoxy-pyrazin-2-ylmethyl)-amino]-ethanol](/img/structure/B7925940.png)
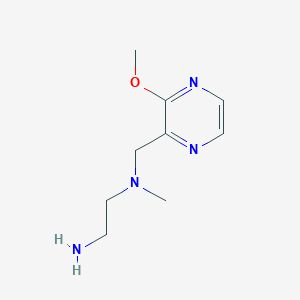
![2-[(3-Chloro-pyrazin-2-ylmethyl)-methyl-amino]-ethanol](/img/structure/B7925964.png)
![2-[(3-Chloro-pyrazin-2-ylmethyl)-isopropyl-amino]-ethanol](/img/structure/B7925968.png)
![2-[(3-Chloro-pyrazin-2-ylmethyl)-cyclopropyl-amino]-ethanol](/img/structure/B7925971.png)
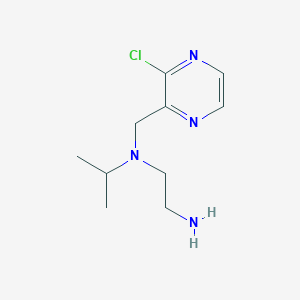
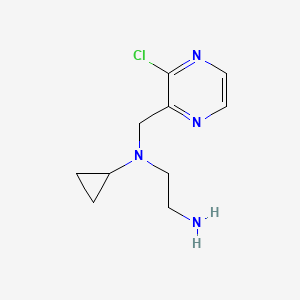
![2-[Methyl-(1-pyrazin-2-yl-ethyl)-amino]-ethanol](/img/structure/B7925988.png)
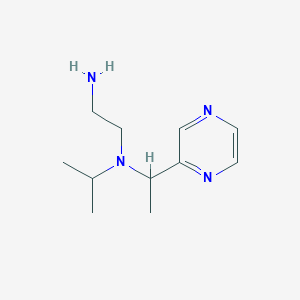
![2-[(2-Hydroxy-ethyl)-methyl-amino]1-pyrazin-2-yl-ethanone](/img/structure/B7926011.png)
![2-[(2-Hydroxy-ethyl)-isopropyl-amino]-1-pyrazin-2-yl-ethanone](/img/structure/B7926016.png)
![2-[(2-Amino-ethyl)-isopropyl-amino]-1-pyrazin-2-yl-ethanone](/img/structure/B7926028.png)
![2-[(2-Amino-ethyl)-cyclopropyl-amino]-1-pyrazin-2-yl-ethanone](/img/structure/B7926033.png)
